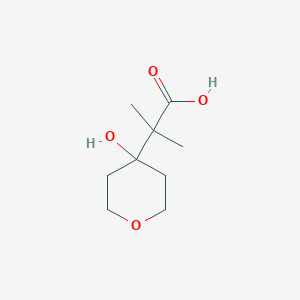

2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-8(2,7(10)11)9(12)3-5-13-6-4-9/h12H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRCVGIHDOJGNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)C1(CCOCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Prins Cyclization-Mediated Synthesis

Step 1: Synthesis of 4-Hydroxytetrahydropyran-4-carbaldehyde

Reacting 3-buten-1-ol with formaldehyde in the presence of BF₃·Et₂O initiates a Prins cyclization, forming 4-hydroxytetrahydropyran-4-carbaldehyde.

Step 2: Aldol Condensation

The aldehyde undergoes aldol condensation with ethyl acetoacetate in the presence of LDA (lithium diisopropylamide) to form a β-keto ester intermediate:

Step 3: Decarboxylation and Reduction

Hydrogenation over Pd/C followed by acidic hydrolysis yields 2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid:

Key Data:

Route 2: Malonic Ester Alkylation

Step 1: Diethyl Malonate Alkylation

Diethyl malonate undergoes sequential alkylation with methyl iodide and 4-bromooxane-4-ol (synthesized via HBr treatment of 4-hydroxyoxane):

Step 2: Hydrolysis and Decarboxylation

Basic hydrolysis (NaOH, reflux) followed by acidification (HCl) and thermal decarboxylation yields the target compound:

Key Data:

-

Yield: ~45% (two steps)

-

Byproducts: <5% dialkylated species

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield | Scalability |

|---|---|---|---|---|

| Prins Cyclization | High regioselectivity | Requires stringent anhydrous conditions | 58% | Moderate |

| Malonic Ester Route | Simple alkylation steps | Low yield due to competing reactions | 45% | High |

Protection-Deprotection Strategies

The hydroxyl group on the oxane ring often necessitates protection during synthesis. Trimethylsilyl (TMS) ether protection, as employed in CN102020554A, prevents unwanted side reactions during esterification or alkylation:

Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group post-synthesis.

Industrial-Scale Considerations

The US5886209A multi-stage esterification process, optimized for methyl 2-(4-hydroxyphenoxy)propionate, offers insights into large-scale production:

-

Catalyst Recycling : Distillable acids (e.g., HBr) enable catalyst recovery, reducing costs.

-

Purity Control : Repeated esterification (2–10 stages) ensures >99% purity without chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products

Oxidation: Formation of 2-(4-oxan-4-yl)-2-methylpropanoic acid.

Reduction: Formation of 2-(4-hydroxyoxan-4-yl)-2-methylpropanol.

Substitution: Formation of 2-(4-hydroxyoxan-4-yl)-2-methylpropyl halides.

Scientific Research Applications

The biological activities of 2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid are diverse, with significant implications in pharmacology and medicine. The following table summarizes key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, including Mycobacterium tuberculosis. |

| Anticancer | Shows potential cytotoxic effects against tumor cell lines, indicating possible use in cancer therapy. |

| Neuropharmacological | Modulates neurotransmitter release, suggesting applications in treating neurodegenerative diseases. |

Case Studies

Several case studies have highlighted the efficacy and potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that structural modifications in related compounds significantly influenced their antibacterial potency against Mycobacterium tuberculosis. The introduction of specific functional groups enhanced binding affinity to bacterial targets.

- Cytotoxicity Assessment : In vitro testing against various tumor cell lines revealed that certain derivatives displayed significant cytotoxic effects, with IC50 values indicating effective growth inhibition. This suggests that structural variations can lead to improved anticancer properties.

- Neuropharmacological Applications : Investigations into the neuropharmacological profile of analogs revealed promising results in enhancing synaptic transmission, which could provide therapeutic benefits for conditions such as multiple sclerosis and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups enable it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can influence metabolic pathways by acting as a substrate or inhibitor in enzymatic reactions.

Comparison with Similar Compounds

Cyclohexyl Analogue: 2-(4-Hydroxycyclohexyl)-2-methylpropanoic Acid

- Structure : Replaces the oxane ring with a cyclohexane ring (six-membered, all-carbon) hydroxylated at the 4-position.

- Hydrogen Bonding: The hydroxyl group in the oxane derivative participates in stronger hydrogen bonding due to the electron-withdrawing oxygen atom in the ring, improving solubility in polar solvents.

Fibrate Derivatives (e.g., Fenofibric Acid, Ciprofibrate)

- Fenofibric Acid: 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid ().

- Ciprofibrate: 2-[p-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid ().

- Key Differences: Aromatic vs. Aliphatic Rings: Fibrates feature aromatic phenoxy groups and halogen substituents (e.g., chlorine), which enhance binding to PPARα receptors for lipid-lowering effects. The oxane-containing compound lacks these motifs, suggesting divergent biological targets . Metabolic Stability: Fibrates undergo hydrolysis to active metabolites (e.g., fenofibric acid), while the oxane derivative’s stability under physiological conditions remains uncharacterized but may differ due to ring electronics .

NSAID Derivatives: 1-Hydroxyibuprofen

- Structure: 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid ().

- Key Differences :

Physicochemical and Pharmacokinetic Properties

| Property | 2-(4-Hydroxyoxan-4-yl)-2-methylpropanoic Acid | 2-(4-Hydroxycyclohexyl)-2-methylpropanoic Acid | Fenofibric Acid | 1-Hydroxyibuprofen |

|---|---|---|---|---|

| Molecular Weight | ~186 (estimated) | 186.25 | 318.79 | 222.28 |

| logP | ~1.5 (predicted) | ~2.0 | 5.2 | 3.1 |

| Solubility (Water) | Moderate (due to oxane polarity) | Low | Very Low | Moderate |

| Biological Activity | Undetermined (hypothesized metabolic modulator) | Undetermined | PPARα agonist | COX inhibitor |

Research Findings and Implications

- Synthetic Accessibility : The oxane derivative’s synthesis () involves late-stage functionalization strategies similar to fibrate metabolites (), but yields and purity depend on ring stability during reactions.

- Degradation Pathways : Unlike ciprofibrate, which degrades under basic conditions to form chlorinated byproducts (), the oxane compound’s degradation remains unstudied but may involve ring-opening under acidic conditions.

- Biological Potential: While fibrates and NSAIDs have well-established roles, the oxane derivative’s lack of aromaticity and halogens suggests novel mechanisms, possibly targeting enzymes like hydroxysteroid dehydrogenases or carbonyl reductases .

Biological Activity

2-(4-Hydroxyoxan-4-yl)-2-methylpropanoic acid, also known by its CAS number 1249921-04-7, is a compound of increasing interest in biological and pharmaceutical research. This article examines its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C9H16O4

- Molecular Weight : 188.22 g/mol

- Structure : The compound features a hydroxyl group (-OH) and a carboxylic acid group (-COOH), which are critical for its biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the modification of existing compounds. One notable route includes the reduction of ketone groups in related structures, such as fenofibrate derivatives, using reducing agents like sodium borohydride .

Antimicrobial Properties

Research has indicated that compounds with similar structural characteristics exhibit antimicrobial activity. The presence of the hydroxyl and carboxylic acid groups suggests potential interactions with microbial cell walls or metabolic pathways, which could inhibit growth or induce cell death .

Anticancer Potential

Studies focusing on related compounds have shown promising anticancer activities. For instance, the mechanism of action often involves the modulation of specific signaling pathways or direct cytotoxic effects on cancer cells. The compound's ability to induce apoptosis in tumor cells has been noted, particularly in studies assessing its effects on human cell lines such as MCF-7 (breast adenocarcinoma) and HCT116 (colorectal carcinoma) .

The biological activity of this compound is likely mediated through:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target proteins.

- Acidic Interactions : The carboxylic acid may interact with basic sites on enzymes or receptors, influencing their activity.

Study 1: Antimicrobial Activity

A study explored the antimicrobial effects of various carboxylic acids, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Study 2: Anticancer Efficacy

In vitro assays demonstrated that compounds with structural similarities to this compound exhibited cytotoxic effects on multiple cancer cell lines. The study utilized MTT assays to assess cell viability and found that treatment led to reduced proliferation rates and increased apoptosis markers in treated cells .

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Promising | Hydrogen bonding; acidic interactions |

| Fenofibrate | Low | Moderate | Lipid modulation; enzyme inhibition |

| 2-(4-Hydroxyphenyl)-2-methylpropanoic acid | High | High | Direct cytotoxicity; apoptosis induction |

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of 2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid?

- Methodological Answer: The compound can be synthesized via multi-step organic reactions, including:

- Alkylation or substitution reactions to introduce the hydroxyoxane (tetrahydropyran) ring. For example, bromoethyl diethyl acetal intermediates (similar to methods in ) can react with carboxylate precursors under controlled pH and temperature.

- Acid-catalyzed cyclization to form the hydroxyoxane moiety. Reaction conditions (e.g., HCl in ethanol at 60°C) must be optimized to avoid side products like over-oxidized derivatives .

- Purification via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) to isolate the target compound. Purity should be confirmed by HPLC (>95%) and NMR spectroscopy .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer: A combination of techniques ensures structural validation:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the hydroxyoxane ring (δ ~3.5–4.0 ppm for oxane protons) and methylpropanoic acid group (δ ~1.2 ppm for methyl, δ ~12.5 ppm for carboxylic acid).

- Mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺ at m/z 215.1284 for C₁₀H₁₈O₄) .

- FT-IR spectroscopy : Key peaks include O-H stretch (~3200 cm⁻¹), C=O (~1700 cm⁻¹), and C-O-C (~1100 cm⁻¹) for the ether linkage .

- HPLC with UV detection : To assess purity using a C18 column and mobile phase (e.g., 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound derivatives?

- Methodological Answer: SAR studies should systematically modify substituents and evaluate biological effects:

- Variation of the hydroxyoxane ring : Compare 4-hydroxyoxane vs. 3-hydroxyoxane analogs to assess ring size impact on target binding (e.g., enzyme inhibition assays in ).

- Methylpropanoic acid modifications : Introduce halogen substituents (e.g., Cl, Br) at the methyl group to study steric and electronic effects on potency .

- Biological assays : Use in vitro models (e.g., COX-2 inhibition for anti-inflammatory activity) and measure IC₅₀ values. Data should be analyzed using nonlinear regression to compare efficacy .

Q. Example SAR Table :

| Derivative | Substituent Position | IC₅₀ (COX-2 Inhibition) | LogP |

|---|---|---|---|

| Parent | 4-hydroxyoxane | 12 µM | 1.8 |

| Analog A | 3-hydroxyoxane | 45 µM | 1.6 |

| Analog B | 4-Cl-methyl | 8 µM | 2.1 |

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for this compound?

- Methodological Answer: Contradictions may arise from assay variability or off-target effects. Strategies include:

- Standardized assay conditions : Use consistent enzyme sources (e.g., recombinant human COX-2), substrate concentrations, and incubation times to minimize variability .

- Counter-screening : Test the compound against related enzymes (e.g., COX-1, LOX) to rule out non-specific inhibition .

- Crystallographic studies : Resolve the compound’s binding mode with the target enzyme (e.g., X-ray diffraction of enzyme-ligand complexes) to confirm mechanistic hypotheses .

- Meta-analysis : Aggregate data from multiple studies (e.g., using Review Manager software) to identify trends and outliers .

Additional Methodological Considerations

Q. How can researchers evaluate the metabolic stability of this compound in preclinical models?

- Methodological Answer:

- In vitro metabolic assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .

- Stable isotope labeling : Use deuterated analogs to track metabolic pathways (e.g., hydroxylation or glucuronidation) .

- Pharmacokinetic profiling in rodents : Administer the compound intravenously/orally, collect plasma samples, and quantify concentrations using validated LC-MS/MS methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.